Isoxaprolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14-11-17(24-21-14)10-9-15-7-5-6-8-18(15)23-13-16(22)12-20-19(2,3)4/h5-11,16,20,22H,12-13H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIVIHVEHZGRGG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024556 | |
| Record name | (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75949-60-9, 72825-08-2 | |
| Record name | Isoxaprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75949-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1,1-Dimethylethyl)amino)-3-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072825082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxaprolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075949609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-(tert-Butylamino)-3-(2-(2-(3-methyl-5-isoxazolyl)vinyl)phenoxy)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOXAPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y84EU1HAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Isoxaprolol
Convergent Synthesis Strategies for Isoxaprolol
Convergent synthesis represents a highly efficient approach for the construction of complex molecules like this compound. This strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, a logical convergent approach separates the molecule into two primary building blocks: the substituted isoxazole (B147169) moiety and the chiral aminopropanol (B1366323) side-chain.
The synthesis of the isoxazole fragment typically begins with the construction of the heterocyclic ring. A common and versatile method for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.com This condensation reaction proceeds via the formation of an oxime with one carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com By choosing appropriately substituted 1,3-dicarbonyl precursors, various analogs of the this compound core can be accessed.
Another powerful method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org This approach offers a high degree of control over the substitution pattern of the resulting isoxazole. The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization. researchgate.net
The chiral aminopropanol side-chain is often prepared from a readily available chiral precursor, such as (S)-epichlorohydrin or (S)-glycidol, to ensure the correct stereochemistry in the final product. This chiral pool approach is an efficient way to introduce the desired stereocenter.
The final step in the convergent synthesis is the coupling of the isoxazole fragment with the aminopropanol side-chain. This is typically achieved through a nucleophilic substitution reaction, where a phenolic hydroxyl group on the isoxazole precursor is deprotonated with a base to form a phenoxide, which then attacks the epoxide ring of the chiral side-chain precursor.
A representative convergent synthesis of this compound is outlined below:
| Step | Reactants | Key Transformation | Product |
| 1 | Substituted 1,3-dicarbonyl, Hydroxylamine | Isoxazole ring formation | Substituted 3-isoxazolol |
| 2 | (S)-epichlorohydrin, Isopropylamine | Epoxide ring opening | (S)-1-(isopropylamino)-3-chloropropan-2-ol |
| 3 | Substituted 3-isoxazolol, (S)-1-(isopropylamino)-3-chloropropan-2-ol, Base | Ether linkage formation | This compound |
Elucidation of Reaction Mechanisms in this compound Synthesis
The key chemical transformations in the synthesis of this compound are governed by well-understood reaction mechanisms. A critical step is the formation of the isoxazole ring. When using the 1,3-dicarbonyl and hydroxylamine method, the reaction initiates with the nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl carbons. This is followed by dehydration to form an oxime intermediate. The hydroxyl group of the oxime then acts as a nucleophile, attacking the second carbonyl group to form a five-membered ring. A final dehydration step yields the aromatic isoxazole. youtube.com
Alternatively, the 1,3-dipolar cycloaddition mechanism for isoxazole synthesis involves the concerted reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). researchgate.net This pericyclic reaction proceeds through a cyclic transition state, leading to the formation of the isoxazole ring in a single, stereospecific step. The regioselectivity of this reaction is governed by the electronic properties of the substituents on both the nitrile oxide and the alkyne. rsc.org
The coupling of the isoxazole core to the aminopropanol side-chain typically proceeds via an SN2 mechanism. The phenolic hydroxyl group of the isoxazole is deprotonated by a base, such as sodium hydride or potassium carbonate, to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the epoxide ring on the chiral side-chain precursor, leading to the opening of the epoxide and the formation of the ether linkage. The stereochemistry at the chiral center is inverted during this step if the attack occurs at the stereocenter, but in the case of using a glycidyl (B131873) precursor, the attack is at the terminal carbon of the epoxide, thus preserving the stereochemistry of the adjacent carbon.
Stereochemical Control and Chiral Synthesis Approaches for this compound
The pharmacological activity of beta-blockers like this compound is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the more active form. Therefore, controlling the stereochemistry during the synthesis is of paramount importance.
Several strategies can be employed to achieve high enantiomeric purity of this compound:
Chiral Pool Synthesis: This is a common and efficient approach that utilizes a readily available, enantiomerically pure starting material. For the synthesis of (S)-Isoxaprolol, (S)-epichlorohydrin or (S)-glycidol are excellent chiral building blocks for the aminopropanol side-chain. The stereocenter is thus introduced at an early stage, and its configuration is maintained throughout the synthetic sequence.
Asymmetric Catalysis: This method involves the use of a chiral catalyst to induce stereoselectivity in a key reaction step. For instance, an asymmetric epoxidation of an allylic alcohol could be used to create the chiral epoxide precursor for the side-chain. Alternatively, a kinetic resolution of a racemic mixture of a key intermediate could be employed, where a chiral catalyst selectively reacts with one enantiomer, allowing for the separation of the desired enantiomer.
Resolution of Racemates: In this classical approach, a racemic mixture of this compound or a late-stage intermediate is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by techniques such as crystallization or chromatography. The desired enantiomer is then recovered from the separated diastereomer.
The importance of stereochemistry is highlighted in studies of chiral isoxazole derivatives, where a significant difference in affinity for beta-adrenergic receptors is observed between stereoisomers. nih.gov
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of this compound are driven by the search for compounds with improved pharmacological properties, such as enhanced potency, greater selectivity for β1-adrenergic receptors, or a modified pharmacokinetic profile. The structure of this compound offers several sites for chemical modification.
Modifications of the Isoxazole Ring: The substituents on the isoxazole ring can be varied to explore structure-activity relationships (SAR). For example, altering the nature and position of substituents on the phenyl ring attached to the isoxazole can influence the electronic and steric properties of the molecule, potentially affecting its interaction with the receptor. The synthesis of such analogs would follow similar synthetic routes, starting with appropriately substituted precursors for the isoxazole ring formation. Studies on other isoxazole-containing compounds have shown that the substitution pattern on the heterocyclic ring can significantly impact biological activity. nih.gov
Modifications of the Aminopropanol Side-Chain: The amino group in the side chain is crucial for the compound's activity. The isopropyl group is common in many beta-blockers and is known to be important for receptor binding. However, replacing the isopropyl group with other alkyl or arylalkyl groups can modulate the compound's selectivity and potency. For instance, the introduction of bulkier substituents on the nitrogen atom can alter the selectivity profile. These modifications can be readily achieved by using different primary amines in the epoxide ring-opening step of the synthesis. The design of such analogs often draws inspiration from the SAR of other beta-blockers like propranolol (B1214883). nih.gov
Isosteric Replacements: Another approach to designing novel analogs is through isosteric replacement, where a functional group is replaced by another group with similar physical and chemical properties. For example, the ether linkage connecting the isoxazole ring and the propanolamine (B44665) side chain could be replaced with other functionalities to investigate their impact on the molecule's conformation and binding affinity.
Molecular and Cellular Pharmacodynamics of Isoxaprolol
Quantitative Analysis of Adrenergic Receptor Binding Kinetics
Adrenergic receptors, also known as adrenoceptors, are a class of G protein-coupled receptors that are the targets of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). These receptors are divided into alpha (α) and beta (β) subtypes, each with further subdivisions (α1, α2, β1, β2, β3). Isoxaprolol interacts with these receptors, influencing sympathetic nervous system activity.
Beta-Adrenergic Receptor Subtype Selectivity (β1, β2, β3) of this compound
This compound is described as a potent β-blocker. ncats.io Compared to labetalol (B1674207), this compound has been reported to be 16 times more potent as a β-blocker. nootanpharmacy.in Beta-blockers bind to beta-adrenoceptors and block the binding of endogenous catecholamines, thereby inhibiting sympathetic effects mediated through these receptors. cvpharmacology.com The heart possesses both β1 and β2 adrenoceptors, with β1 being the predominant subtype in number and function. cvpharmacology.com β1 agonists stimulate adenylyl cyclase activity, increasing intracellular cAMP. iiab.me β2 agonists also stimulate adenylyl cyclase activity, leading to increased intracellular cAMP, which in smooth muscle results in relaxation. iiab.mehandwiki.orglibretexts.org β3 adrenoceptors were identified later than β1 and β2 and have a much lower affinity for classical β-AR antagonists. mdpi.com
Alpha-Adrenergic Receptor Subtype Interactions (α1, α2) of this compound
In addition to its beta-blocking effects, this compound has also been reported to interact with alpha-adrenergic receptors. It was found to be 4 times more potent than labetalol as an α-blocker. nootanpharmacy.in Alpha-adrenoceptors are also G protein-coupled receptors targeted by norepinephrine and epinephrine. libretexts.orgpittmedcardio.com α1 receptors are typically coupled to Gq proteins, leading to an increase in intracellular Ca2+. libretexts.org α2 receptors are generally coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP. libretexts.orgpittmedcardio.comnih.gov
The reported alpha-blocking potency of this compound relative to labetalol suggests it has affinity for alpha-adrenergic receptor subtypes. nootanpharmacy.in The specific subtypes (α1 and α2) with which this compound interacts and the quantitative aspects of these interactions (e.g., affinity constants) would further define its complete adrenergic receptor profile.
Intracellular Signaling Pathway Modulation by this compound
Adrenergic receptors, particularly beta-adrenergic receptors, exert their effects largely through the modulation of intracellular signaling pathways, primarily involving adenylyl cyclase and cyclic AMP (cAMP).
Regulation of Adenylyl Cyclase Activity
Beta-adrenergic receptors are coupled to Gs proteins, which, upon agonist binding, activate adenylyl cyclase. cvpharmacology.comlibretexts.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP. handwiki.orgdrugbank.com Alpha-2 adrenergic receptors, conversely, are typically coupled to Gi proteins, which inhibit adenylyl cyclase activity, leading to a decrease in cAMP levels. libretexts.orgpittmedcardio.comnih.gov
As a beta-blocker, this compound is expected to antagonize the activation of adenylyl cyclase mediated by beta-adrenergic receptor agonists. By blocking the binding of endogenous catecholamines, this compound would prevent the Gs protein activation and subsequent stimulation of adenylyl cyclase. cvpharmacology.com The reported alpha-blocking activity could also influence adenylyl cyclase activity, specifically by potentially blocking the inhibitory effects mediated by alpha-2 receptors. libretexts.orgpittmedcardio.comnih.gov
Dynamics of Cyclic AMP Production and Downstream Effects
The modulation of adenylyl cyclase activity directly impacts the intracellular concentration of cyclic AMP. Activation of beta-adrenergic receptors leads to an increase in cAMP levels, while activation of alpha-2 adrenergic receptors leads to a decrease. libretexts.orgpittmedcardio.comnih.gov Cyclic AMP is a crucial second messenger that mediates various intracellular effects, including the activation of protein kinase A (PKA). libretexts.org PKA then phosphorylates various downstream targets, leading to a range of cellular responses depending on the cell type and context.
As a beta-blocker, this compound would be expected to reduce the increase in cAMP production that would normally occur upon beta-adrenergic stimulation. cvpharmacology.com This reduction in cAMP levels would, in turn, attenuate the downstream effects mediated by PKA activation. The alpha-blocking activity of this compound could potentially counteract the decrease in cAMP levels mediated by alpha-2 receptor activation. libretexts.orgpittmedcardio.comnih.gov
While specific experimental data detailing the quantitative effects of this compound on adenylyl cyclase activity and cAMP production were not found in the provided search results, its known interactions with beta and alpha adrenergic receptors strongly suggest it modulates these pathways. The extent and nature of this modulation would depend on its specific affinity and efficacy at each receptor subtype.
Data Table: Comparative Potency of this compound
| Compound | Relative β-blocking Potency (vs. Labetalol) | Relative α-blocking Potency (vs. Labetalol) |
| This compound | 16 times more potent | 4 times more potent |
| Labetalol | 1 | 1 |
Data Table: Adrenergic Receptor Coupling and cAMP Modulation
| Receptor Subtype | G Protein Coupling | Effect on Adenylyl Cyclase | Effect on Intracellular cAMP |
| β1 | Gs | Stimulation | Increase |
| β2 | Gs | Stimulation | Increase |
| β3 | Gs | Stimulation | Increase |
| α1 | Gq | No direct effect on AC | Increase in Ca2+ |
| α2 | Gi | Inhibition | Decrease |
Influence on Protein Kinase Cascades
Protein kinase cascades are fundamental signaling modules in cells that regulate a wide array of cellular processes, including proliferation, differentiation, and death. nih.gov A prominent example is the Mitogen-Activated Protein Kinase (MAPK) cascade, which involves a series of kinases that phosphorylate and activate one another, ultimately leading to changes in gene expression or protein activity. khanacademy.orgwikipedia.orgfrontiersin.org While protein kinase cascades are critical in cellular signaling, specific detailed research findings on the direct influence of this compound on these cascades were not identified in the conducted searches.
Receptor Dimerization and Allosteric Modulation Studies of this compound
Receptor dimerization, the process where two receptor molecules associate, is a common mechanism influencing receptor function and signaling. nih.gov Allosteric modulation involves the binding of a molecule to a site on a receptor distinct from the primary ligand-binding site (orthosteric site), thereby altering the receptor's conformation and its response to stimuli. doi.orgwikipedia.org This modulation can be positive, increasing receptor response, or negative, decreasing it. wikipedia.org While receptor dimerization and allosteric modulation are significant aspects of receptor pharmacology, specific studies detailing the effects of this compound on receptor dimerization or its role as an allosteric modulator were not found in the conducted searches.
Enzyme Interaction Profiles Relevant to this compound Action (e.g., Phosphodiesterases)
Enzyme interactions are crucial to the pharmacological activity of many compounds. Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. nih.govsigmaaldrich.com PDEs play a critical role in regulating the amplitude and duration of responses mediated by these second messengers. sigmaaldrich.com While interactions with enzymes like phosphodiesterases can be relevant to the action of various drugs, specific information detailing the interaction profile of this compound with enzymes, including phosphodiesterases, was not identified in the conducted searches.
Preclinical Pharmacological Characterization of Isoxaprolol in Experimental Systems
Comprehensive In Vitro Pharmacological Profiling of Isoxaprolol
In vitro pharmacological profiling is a critical step in understanding a compound's interaction with biological targets and its potential mechanisms of action at the cellular and tissue level. This involves a range of assays designed to assess binding affinity, functional activity, and selectivity.
Cell-Based Assays for Receptor Functional Responses
Cell-based assays are widely used to evaluate the functional responses of receptors to a compound in a living cellular environment, providing a more biologically relevant context than biochemical assays. These assays can measure various cellular outcomes, including receptor phosphorylation, changes in intracellular signaling molecules like cAMP or ATP, gene expression, protein phosphorylation, cytokine production, or cellular proliferation bioagilytix.comimmunologixlabs.com. They are valuable for determining a drug's mechanism of action and its agonistic or antagonistic properties bioagilytix.com. Cell-based assays can also assess target engagement, safety markers, and mechanisms of resistance immunologixlabs.com. Functional readouts can be derived from live cell-based assays, offering insights into compound activity bioagilytix.com. Techniques such as Enzyme Fragment Complementation (EFC) cell-based assays can be used to study receptor activation, desensitization, and the recruitment of signaling molecules like β-arrestin discoverx.com. While cell-based assays are crucial for evaluating receptor functional responses discoverx.compharmaron.com, specific detailed findings regarding this compound's activity in such assays for receptor functional responses were not found in the consulted literature.
Isolated Organ and Tissue Bath Studies of this compound Activity
Isolated organ and tissue bath studies are classical pharmacological tools used to investigate the effects of drugs on the contractility and function of various tissues, such as smooth muscle (including vascular, gastrointestinal, and respiratory tissues), cardiac muscle, and skeletal muscle, in a controlled in vitro environment animalab.euiworx.comreprocell.comnih.gov. These studies maintain the integrity of live tissue for several hours, allowing for accurate recording of isometric or isotonic contractions or relaxations animalab.eureprocell.com. Typical endpoints measured include vasoconstriction, bronchodilation, and changes in gastrointestinal or bladder motility reprocell.com. The methodology involves suspending isolated tissues in a fluid-filled, heated, and gassed chamber, with changes in contractility recorded via force transducers reprocell.com. While isolated organ bath studies are valuable for assessing the direct effects of compounds on tissue function nih.govnih.gov, specific detailed findings regarding this compound's activity in isolated organ or tissue bath studies were not found in the consulted literature. However, general preclinical evaluation of vasodilator or bronchodilator activity often requires direct evaluation of a drug's effects using these methods nih.gov.
Mechanistic Investigations of this compound in Ex Vivo Preparations
Ex vivo preparations involve the study of tissues or organs that have been removed from a living organism, allowing for mechanistic investigations in a controlled environment while retaining some of the complexity of the in vivo setting certisoncology.commdpi.com. These preparations can provide valuable insights into the mechanisms by which a compound exerts its effects, bridging the gap between in vitro and in vivo studies criver.com. Ex vivo studies can be particularly advantageous for investigating drug permeation and the effects of drugs on specific tissue functions without the systemic influences present in live animals mdpi.com. Neuroelectrophysiology, for example, can be performed ex vivo on acutely isolated CNS tissues to provide insights into the functional effects of novel drugs on neuronal tissues criver.com. A mechanistic in vivo/ex vivo pharmacokinetic-pharmacodynamic model has been used to characterize drug responses in ex vivo explant tissue nih.govnih.gov. While ex vivo preparations are useful for mechanistic investigations certisoncology.com, specific detailed findings regarding mechanistic investigations of this compound in ex vivo preparations were not found in the consulted literature.
Analysis of this compound Effects in Defined In Vivo Animal Models
In vivo animal models are essential for evaluating the systemic effects of a compound and its potential efficacy and safety in a complex biological system transcurebioservices.com. These models are designed to mimic aspects of human physiology or disease states, allowing researchers to study the compound's effects on various organ systems and biological pathways nih.govnih.gov. While animal models have historically been used extensively in preclinical research, it is important to note that the translatability of results to humans can vary nih.govnih.gov.
Cardiovascular Systemic Responses in Animal Models (e.g., cardiac remodeling, contractility)
Animal models are frequently used to study cardiovascular systemic responses, including cardiac remodeling and contractility hanmipharm.comnih.govfrontiersin.org. Various models exist to investigate cardiovascular diseases, with species like mice, rats, rabbits, dogs, pigs, and sheep being utilized nih.govnih.govfrontiersin.orgnih.govmdpi.comnih.gove-dmj.orgfrontiersin.org. Models of cardiac remodeling, such as those induced by isoproterenol, are used to study changes in cardiac structure and function, including hypertrophy, dilation, and ventricular dysfunction nih.govmdpi.comnih.govnih.govnih.gov. These models can assess decreased contractility of the myocardium and altered stroke volume nih.gov. Isolated hearts perfused according to Langendorff can be used to analyze myocardial contractile performance in animals with induced cardiac remodeling nih.gov. While animal models are crucial for evaluating cardiovascular effects hanmipharm.com, specific detailed findings regarding this compound's effects on cardiovascular systemic responses, cardiac remodeling, or contractility in defined in vivo animal models were not found in the consulted literature.
Neurological and Metabolic Pathway Interventions in Preclinical Models (e.g., insulin (B600854) release, pain)
Preclinical animal models are also employed to investigate the effects of compounds on neurological and metabolic pathways certisoncology.commdpi.comnih.govnih.govoncology-central.commdpi.com. These models can be used to study interventions related to conditions such as pain and metabolic disorders nih.govsyngeneintl.comfrontiersin.orgnih.gov. Regarding metabolic effects, this compound has been reported to stimulate insulin release in animal studies ncats.io. Animal models of pain are designed to mimic different clinical pain conditions to evaluate underlying mechanisms and potential treatments nih.govnih.gov. Various methods are used to induce different types of pain, including inflammatory and neuropathic pain, and behavioral tests are employed to assess pain responses in rodents nih.govsyngeneintl.comfrontiersin.orgnih.gov. While animal models are valuable for studying neurological and metabolic interventions certisoncology.commdpi.comnih.govnih.govoncology-central.commdpi.com, specific detailed findings regarding this compound's interventions in neurological pathways or further details on its effect on insulin release or other metabolic pathways in defined preclinical models were not found in the consulted literature.
Structure Activity Relationship Sar and Rational Drug Design Principles Applied to Isoxaprolol
Elucidation of Key Structural Motifs for Adrenergic Receptor Affinity and Selectivity
The interaction of Isoxaprolol with adrenergic receptors is dictated by specific structural motifs within the molecule wikipedia.org. Adrenergic receptors, including alpha and beta subtypes, are activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) ccjm.orgwikipedia.org. Beta-adrenergic receptors are further classified into β₁, β₂, and β₃ subtypes, each with distinct tissue distribution and physiological roles nih.gov. Beta-blockers like this compound exert their therapeutic effects by blocking the action of these endogenous agonists at beta-adrenergic receptors wikipedia.orgwikipedia.org.
Conformational Analysis and Stereochemistry of the Propanolamine (B44665) Side Chain
The propanolamine side chain is a common structural element in many beta-adrenergic receptor ligands wikipedia.orgwikipedia.org. The stereochemistry of the carbon atom bearing the hydroxyl group in the propanolamine chain is particularly important for adrenergic receptor binding and activity ccjm.org. For many sympathomimetic amines, the R-(-)-enantiomer is significantly more potent than the S-(+)-enantiomer ccjm.org. While specific conformational analysis and stereochemistry data for this compound's propanolamine side chain were not explicitly found, the general principles for beta-blockers suggest that the conformation and the absolute configuration of this moiety play a critical role in orienting the molecule within the receptor binding site and facilitating key interactions, such as hydrogen bonding with conserved amino acid residues ccjm.org.
Computational Approaches in this compound Analog Design (e.g., molecular docking, QSAR)
Computational approaches play an increasingly vital role in rational drug design, including the design of this compound analogs openaccessjournals.comijcrt.org. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are valuable tools openaccessjournals.comijcrt.orgnih.govnih.govrsc.org.
Molecular Docking: This technique predicts the preferred orientation (binding pose) and binding affinity of a ligand (like this compound or its analogs) within the binding site of a target receptor (e.g., a beta-adrenergic receptor) ijcrt.orgnih.gov. By simulating the interaction between the ligand and the receptor at a molecular level, docking studies can help identify key interactions, estimate binding energy, and prioritize potential drug candidates for synthesis and testing ijcrt.orgnih.gov.
QSAR: QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity openaccessjournals.comslideshare.netnih.govrsc.org. By analyzing the correlation between molecular descriptors (e.g., lipophilicity, electronic parameters, steric factors) and the observed pharmacological potency of this compound analogs, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features that are important for activity slideshare.netnih.govrsc.org. These models can guide the design of new analogs with potentially improved properties nih.govrsc.org.
Computational studies, such as those involving isoxazole (B147169) derivatives as tubulin inhibitors, demonstrate the application of QSAR modeling and molecular docking to design and evaluate novel compounds nih.gov. These studies can predict activity, assess potential toxicity, and analyze ligand-receptor stability nih.gov.
De Novo Design Strategies for Novel this compound-like Scaffolds
De novo design is a computational approach that aims to generate novel molecular structures with desired properties from scratch, rather than modifying existing compounds nih.govnih.govfrontiersin.org. Applied to the design of beta-blockers, de novo strategies could be used to generate novel scaffolds that retain the key pharmacophoric features necessary for adrenergic receptor binding while exploring new structural space nih.govfrontiersin.orgbiosolveit.de. This can lead to compounds with improved properties, such as enhanced selectivity, altered pharmacokinetic profiles, or reduced off-target effects nih.govbiosolveit.de.
De novo design algorithms can utilize various computational techniques, including fragment-based approaches and generative models, to construct novel molecular frameworks nih.govfrontiersin.orgresearchgate.net. These strategies can explore vast chemical spaces and propose structures that may not be obvious modifications of known beta-blockers frontiersin.orgbiosolveit.de. The goal is to identify novel scaffolds that can serve as starting points for the development of new this compound-like drugs with unique structural features and potentially superior pharmacological profiles nih.govbiosolveit.de. The design of novel chemical scaffolds is a driving force in modern drug discovery, enabling the generation of compounds with unique properties and facilitating intellectual property protection nih.govbiosolveit.de.
Comparative Pharmacological Landscape of Isoxaprolol Within Adrenergic Receptor Modulators
Relative Potency and Efficacy Assessments Against Benchmark Adrenergic Antagonists (e.g., Propranolol (B1214883), Labetalol)
Assessing the relative potency and efficacy of isoxaprolol involves comparing its effects on adrenergic receptors and physiological parameters against established beta-blockers such as propranolol and labetalol (B1674207). Propranolol is a non-selective beta-blocker, affecting both β1 and β2 receptors, and is considered a prototype of the first generation of this drug class. revespcardiol.orgcvpharmacology.com Labetalol, on the other hand, is a third-generation beta-blocker that exhibits mixed alpha (α1) and beta-adrenergic receptor blockade. revespcardiol.orgwikipedia.orgccjm.org
Studies comparing labetalol and propranolol have indicated differences in their effects on heart rate and blood pressure. For instance, in one study, labetalol was found to lower sitting and standing diastolic pressure more significantly than propranolol. nih.gov However, propranolol and metoprolol (B1676517) were more effective in reducing heart rate compared to labetalol. nih.gov Additionally, propranolol significantly reduced peak expiratory flow rate compared to labetalol, likely due to its non-selective β2 blockade. nih.gov These comparisons highlight that the specific receptor targets and additional properties (like alpha blockade in the case of labetalol) contribute to the distinct pharmacological profiles of different adrenergic antagonists.
While specific detailed comparative data on the potency and efficacy of this compound directly against propranolol and labetalol in comprehensive studies were not extensively found in the provided snippets, the general principles of comparing beta-blockers involve evaluating their impact on heart rate, blood pressure, and other physiological responses mediated by adrenergic receptors. The potency would be determined by the concentration or dose required to elicit a certain level of receptor blockade or physiological effect, while efficacy relates to the maximal effect achievable.
Differentiation of this compound's Selectivity Profile from Other Beta-Blockers
Beta-blockers are classified based on their selectivity for different beta-adrenergic receptor subtypes. nih.govrevespcardiol.orgnih.govwikipedia.org First-generation beta-blockers like propranolol are non-selective, blocking both β1 and β2 receptors. revespcardiol.orgcvpharmacology.comwikipedia.org Second-generation beta-blockers, such as atenolol (B1665814) and metoprolol, are considered cardioselective as they have a higher affinity for β1 receptors, which are predominantly found in the heart. nih.govrevespcardiol.orgnih.govcvpharmacology.comwikipedia.org Third-generation beta-blockers, including labetalol and carvedilol, possess additional properties, such as alpha-adrenergic blockade or vasodilatory effects. revespcardiol.orgwikipedia.org
The selectivity profile of a beta-blocker dictates its therapeutic uses and potential side effects. For example, cardioselective beta-blockers are generally preferred in patients with respiratory conditions like asthma or COPD because they have less impact on β2 receptors in the airways compared to non-selective agents. nih.gov The provided information indicates that this compound is a potent beta-adrenergic blocking drug. ncats.io To differentiate its selectivity profile, it would be crucial to determine its relative affinity for β1, β2, and potentially β3 receptors.
Some beta-blockers exhibit varying degrees of β1 selectivity. For instance, bisoprolol, metoprolol, and nebivolol (B1214574) are selective β1 blockers with reported affinity ratios of β1 to β2. nih.gov Carvedilol is described as a non-selective α1 and β blocker with a β1/β2 selectivity of almost 1:1. nih.gov Propranolol has a selectivity ratio of β1 to β2 of around 0.5, indicating less affinity for β1 than β2. derangedphysiology.com Determining where this compound falls within this spectrum of selectivity (non-selective, cardioselective, or having mixed alpha/beta activity) is key to understanding its unique profile.
Mechanistic Commonalities and Distinctions within the Broader Beta-Blocker Class
The fundamental mechanism of action for most beta-blockers involves competitive antagonism of catecholamines at beta-adrenergic receptors. physio-pedia.comcvpharmacology.comresearchgate.net This blockade prevents the activation of downstream signaling pathways, such as the adenylyl cyclase/cAMP/PKA cascade, which are typically stimulated by adrenergic agonists. cvpharmacology.comwikipedia.org In the heart, blocking β1 receptors leads to decreased heart rate, contractility, and conduction velocity. cvpharmacology.comwikipedia.org
However, there are distinctions in the mechanisms of action among different beta-blockers. Some beta-blockers possess intrinsic sympathomimetic activity (ISA), meaning they can partially activate the receptor while still blocking the binding of full agonists. cvpharmacology.com Others have membrane-stabilizing activity (MSA), similar to Class I antiarrhythmic drugs. cvpharmacology.com As mentioned earlier, third-generation beta-blockers have additional vasodilatory effects, either through alpha-1 blockade (like labetalol and carvedilol) or other mechanisms like nitric oxide release (like nebivolol). revespcardiol.orgwikipedia.orgresearchgate.net
To place this compound within this mechanistic landscape, it would be necessary to determine if it acts purely as a competitive antagonist or if it possesses ISA or MSA. Furthermore, investigating if this compound has any additional properties, such as alpha blockade or direct vasodilatory effects independent of beta-blockade, would highlight its distinctions from other beta-blockers. The provided information suggests this compound is a potent beta-adrenergic blocking drug ncats.io, implying a primary mechanism of beta-receptor antagonism.
Comparative Analysis of Receptor Binding Kinetics with Related Compounds
Receptor binding kinetics, specifically the rates of association (k_on) and dissociation (k_off), play a crucial role in determining a drug's pharmacological effects, including the onset and duration of action and the nature of the antagonism (competitive or insurmountable). nih.govcsmres.co.uktechnologynetworks.com While equilibrium binding affinity (represented by the dissociation constant, Kd) indicates the strength of binding at equilibrium, kinetic parameters provide insights into the dynamic interaction between the drug and its receptor. nih.govcsmres.co.uk
The residence time of a drug on its receptor (τ = 1/k_off) is particularly important, as a longer residence time can lead to more sustained effects even if plasma drug concentrations fluctuate. csmres.co.uk Comparing the binding kinetics of this compound with related compounds like propranolol and labetalol would involve determining their respective k_on and k_off rates for the relevant adrenergic receptor subtypes (β1, β2, and potentially α1).
Methods for measuring binding kinetics include techniques like surface plasmon resonance (SPR) and time-resolved fluorescence resonance energy transfer (TR-FRET). technologynetworks.combmglabtech.comenzymlogic.com These methods allow for the real-time monitoring of drug-receptor interactions. A comparative analysis would reveal if this compound exhibits faster or slower association and dissociation rates compared to benchmark beta-blockers. For example, a beta-blocker with a slow dissociation rate might provide more consistent receptor blockade over time, potentially leading to a longer duration of action.
Advanced Research Methodologies Applied to Isoxaprolol Investigations
In Silico Molecular Modeling and Dynamics Simulations for Ligand-Receptor Complexes
In silico methods, such as molecular modeling and dynamics simulations, are valuable tools for studying the interactions between ligands like Isoxaprolol and their target receptors at an atomic level. These computational approaches can help predict binding modes, assess binding affinity, and understand the dynamic behavior of the ligand-receptor complex. nih.govunivpm.itmdpi.com
Molecular docking algorithms are widely used to predict how a ligand might fit into the binding pocket of a receptor. nih.gov This involves positioning the ligand within the pocket based on complementary shape and calculating interaction energies to identify probable binding modes. nih.gov Molecular dynamics (MD) simulations extend this by simulating the movement of atoms over time, providing insights into the flexibility of both the ligand and the receptor and how their conformations change upon binding. nih.govunivpm.itmdpi.com Accelerated molecular dynamics (aMD) is a technique that can enhance the sampling of conformational space, making it possible to observe events like ligand binding and dissociation within computationally accessible timescales. unc.educore.ac.uk These simulations can reveal distinct structural flexibility and free energy profiles associated with ligand binding. unc.edu
For G protein-coupled receptors (GPCRs), which are common drug targets and include adrenoceptors, multiscale quantum mechanics/molecular mechanics (QM/MM) modeling can be employed. mdpi.com This approach applies different levels of theory to the system, treating the chemically relevant region (like the binding site) with higher accuracy quantum mechanics and the rest of the system with classical molecular mechanics. mdpi.com This allows for more precise descriptions of ligand binding configurations and the identification of key binding site residues. mdpi.com
Studies on other ligands and receptors illustrate the application of these techniques. For example, Gaussian accelerated molecular dynamics (GaMD) simulations have been used to study the ligand-dependent behavior of the M2 muscarinic GPCR, capturing both dissociation and binding events. unc.edu These simulations can reveal how different ligands, such as inverse agonists, partial agonists, and full agonists, can bias receptor conformations. unc.edu
High-Throughput Receptor Binding Assays (e.g., Scintillation Proximity Assay, Radioligand Binding)
High-throughput screening (HTS) is a fundamental process in drug discovery that enables the rapid testing of large libraries of compounds against specific biological targets, including receptors. bmglabtech.comevotec.com Receptor binding assays are a key type of assay used in HTS to identify compounds that bind to a receptor. bmglabtech.comevotec.com These assays can provide quantitative information about receptor expression and ligand affinity. sci-hub.se
Radioligand binding assays are a powerful technique for studying receptor-ligand interactions, providing detailed information about binding kinetics and affinity. springernature.com These assays typically involve incubating a receptor preparation with a radiolabeled ligand and measuring the amount of labeled ligand that binds to the receptor. sci-hub.se Different types of radioligand binding experiments can be performed, including saturation binding to determine receptor number and affinity, and competition binding assays to determine the affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand. springernature.comuwec.edu
Scintillation Proximity Assay (SPA) is a versatile homogeneous technique that eliminates the need for separation steps in radioactive assays. nih.govrevvity.co.jprevvity.comwikipedia.org In SPA, scintillant is incorporated into microspheres or beads that are designed to bind specific molecules, such as receptors. nih.govrevvity.co.jpwikipedia.org When a radiolabeled ligand binds to the receptor immobilized on the bead, the radioisotope is brought into close proximity to the scintillant, stimulating light emission that can be detected. nih.govrevvity.co.jpwikipedia.orgmdpi.com Unbound radioligand in solution is too far from the bead to trigger a signal. nih.govrevvity.co.jpwikipedia.org This proximity-dependent detection makes SPA suitable for high-throughput screening of receptor-ligand interactions. revvity.co.jprevvity.com SPA can be applied to various targets, including cellular receptor targets. revvity.co.jp It allows for rapid and sensitive measurement of binding without physical separation of bound and free radiochemical. revvity.co.jp
Competitive binding experiments, often performed using radioligands, measure the binding of a single concentration of labeled ligand in the presence of varying concentrations of an unlabeled compound. uwec.edu This can be used to determine whether a drug binds to the receptor and to screen compounds for their binding potency. uwec.edu The results can be used to calculate IC₅₀ values, which represent the concentration of the unlabeled ligand that inhibits 50% of the radioligand binding. sci-hub.senih.gov Under certain conditions, the IC₅₀ value can be used to estimate the inhibition constant (Kᵢ), which reflects the affinity of the unlabeled ligand for the receptor. sci-hub.se
Fluorescence polarization (FP) is another homogeneous technique used in HTS binding assays. nih.gov It is based on the change in the polarization of fluorescence emitted by a labeled ligand when it binds to a larger molecule like a receptor. nih.gov This technique has been used in competitive binding assays to screen compounds and determine their binding affinities. nih.gov
Reporter Gene and Biosensor Technologies for Functional Activity Profiling
Reporter gene assays and biosensor technologies are employed to assess the functional activity of compounds and their effects on cellular signaling pathways.
Reporter gene assays utilize a reporter gene, which codes for an easily detectable protein (such as luciferase, beta-galactosidase, or green fluorescent protein), linked to a regulatory DNA sequence that is responsive to the biological target or pathway of interest. thermofisher.comnih.govbmglabtech.comresearchgate.net When a compound interacts with the target or affects the pathway, it can modulate the expression of the reporter gene, leading to a quantifiable change in the reporter protein's activity or level. thermofisher.comnih.govbmglabtech.comresearchgate.net This provides an indirect measure of the compound's functional effect. Reporter gene assays are valuable for studying gene regulation, transcription factor activity, and the activation of cell signaling pathways. thermofisher.combmglabtech.comresearchgate.netqiagen.com They offer high sensitivity, reliability, and adaptability for large-scale measurements. researchgate.net Different detection methods, including luminescence, absorbance, and fluorescence, are used to measure reporter gene expression. thermofisher.com
Biosensor technologies provide real-time monitoring of molecular interactions and cellular events. dynamic-biosensors.compreprints.org Biosensors can be designed to detect ligand-receptor binding, protein-protein interactions, and the activation of signaling pathways. dynamic-biosensors.compreprints.org Some biosensor platforms, like those based on DNA nanolevers or Förster Resonance Energy Transfer (FRET), can provide comprehensive biophysical data, including binding kinetics, affinity, and conformational changes. dynamic-biosensors.compreprints.org For instance, NanoBRET, a FRET-based technology, allows for the real-time visualization of ligand binding to receptors in live cells. preprints.org Optical imaging techniques, such as surface plasmon resonance imaging (SPRi), are also used as label-free biosensors to quantify membrane protein-ligand interactions in situ. mdpi.com These methods can provide insights into the spatial dynamics of signaling molecules and how cellular heterogeneity influences ligand binding kinetics. mdpi.com
Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Interactions
Advanced spectroscopic and biophysical techniques offer detailed insights into the interactions between ligands and their targets, providing information on binding sites, affinity, stoichiometry, and conformational changes. lu.senih.govfrontiersin.orgfrontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying biomolecular interactions at atomic resolution. springernature.com NMR can be used to probe ligand-binding processes, identify binding sites by observing changes in the chemical shifts of protein or ligand atoms upon binding, and determine dissociation constants. springernature.complos.org It can also provide information about the dynamics and conformational changes of the molecules involved in the interaction. plos.org
Mass Spectrometry (MS) is another valuable tool for studying non-covalent ligand-target interactions. nih.govfrontiersin.org Native MS techniques, which use soft ionization methods, allow for the transfer of intact protein-ligand complexes from solution to the gas phase without disrupting non-covalent interactions. nih.govfrontiersin.org This enables the characterization of binding stoichiometry, binding sites, and binding-induced structural changes. nih.govfrontiersin.org MS can also be used to measure binding affinities, even for proteins in complex biological mixtures. nih.gov
Infrared (IR) spectroscopy can detect ligand-induced conformational changes in biomolecules by analyzing changes in their vibrational modes. diva-portal.org This technique can provide information about structural features and binding modes. diva-portal.org Attenuated Total Reflection (ATR) infrared spectroscopy, combined with accessories like dialysis, can be used for ligand binding studies to observe induced reactions or perturbations of macromolecules. diva-portal.org
Other biophysical methods used to study protein-ligand and protein-protein interactions include fluorescence polarization, mass photometry, surface plasmon resonance (SPR), biolayer interferometry, and thermophoresis. dynamic-biosensors.comlu.senih.govfrontiersin.orgnih.gov These techniques can provide quantitative data on binding kinetics, affinity, and the thermodynamics of the interaction. dynamic-biosensors.comnih.govnih.gov
Proteomic and Transcriptomic Analyses in Response to this compound Exposure in Experimental Systems
Proteomic and transcriptomic analyses provide a global view of the molecular changes that occur in biological systems in response to compound exposure, such as with this compound.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or in a specific cell population under given conditions. This is typically done using techniques like RNA sequencing. By comparing the transcriptomic profiles of cells or tissues exposed to this compound with those of untreated controls, researchers can identify genes whose expression levels are significantly altered. This can provide insights into the cellular pathways and biological processes that are affected by the compound. Changes in gene expression can indicate how the cell is responding to the presence of the compound, potentially revealing mechanisms of action or off-target effects.
Emerging Research Avenues and Future Perspectives for Isoxaprolol
Exploration of Undiscovered Molecular Targets and Off-Target Interactions
Research into Isoxaprolol is moving beyond its established role as a beta-blocker to explore potential undiscovered molecular targets and off-target interactions. Understanding these interactions is crucial for a comprehensive pharmacological profile and for identifying potential new therapeutic uses or predicting unintended effects. Computational approaches are increasingly being used to predict off-target interactions for small molecules. frontiersin.org These methods can help identify potential interactions that may be weaker in affinity than the primary target but could still be relevant at certain concentrations or in specific physiological contexts. frontiersin.org Improving the prediction of off-target interactions is seen as an opportunity to reduce preclinical safety-related attrition rates in drug development. frontiersin.org
Data on predicted off-target interactions can be coupled with tissue-specific protein expression profiles to provide insight into the mechanistic understanding of in vivo drug toxicity. nih.gov Machine learning models are being developed to predict clinical adverse events based on both on-target and off-target binding affinities and tissue-specific protein expression, showing promising predictive capability. nih.gov
Rational Design of Multi-Targeted this compound Derivatives
Given the increasing recognition that complex diseases often involve multiple biological pathways, the rational design of multi-targeted ligands is a significant area of research. dovepress.comnih.govfrontiersin.org This approach aims to design single molecules that can modulate multiple targets simultaneously, potentially offering improved efficacy and safety compared to combination therapies with single-target drugs. nih.govfrontiersin.org While the "one molecule—one target—one disease" philosophy dominated drug discovery for decades, there is growing evidence supporting the benefits of simultaneously modulating multiple targets for complex conditions. nih.govresearchgate.net
The rational design of multi-target directed ligands (MTDLs) involves systematically establishing target combinations, generating lead compounds, and optimizing these ligands. nih.gov This field is actively exploring strategies to achieve optimized activity towards multiple targets while maintaining desirable drug-like properties. mdpi.com Multi-target drugs can be viewed as related to combinatorial therapies, integrating multiple agents into a single chemical entity. arxiv.org This approach expands the number of pharmacologically relevant targets by introducing indirect, network-dependent effects. arxiv.org
Application of Systems Biology Approaches to this compound Pharmacology
Systems biology is an emerging discipline that integrates principles from biology and mathematics to study the effects of drugs on biological systems at a holistic level. nih.govucd.iefrontiersin.org Applying systems biology approaches to this compound pharmacology can provide a deeper understanding of its mechanisms of action within the context of complex biological networks. This approach moves beyond focusing on individual molecules to investigate interactions among multiple components in a biological process. nih.gov
Systems pharmacology, a branch of systems biology, specifically investigates the putative mechanisms behind pharmacological activities in organisms. nih.gov By combining computational approaches with experimental data, systems pharmacology can quantify biological components and empirically confirm outcomes. nih.gov This approach is becoming more popular for identifying new drug targets and therapeutic molecules, as well as for predicting drug-target interactions, side effects, and potential drug combinations. nih.gov Systems biology platforms offer the potential to influence biomedical science by providing a systems-level understanding of drug action and disease mechanisms, which can improve the efficiency of drug design. ucd.ienih.gov
Development of Novel Preclinical Models for Deeper Mechanistic Understanding
The development and utilization of novel preclinical models are essential for gaining a deeper mechanistic understanding of this compound's effects. Preclinical studies using animal models play a crucial role in drug development by elucidating biological effects and providing information on safety and efficacy before human trials. researchgate.netmdpi.com While traditional models like mice and rats are widely used, there is a continuous need for models that can better mimic the complexity of human diseases and provide more translatable results. researchgate.nettaconic.comnih.govamegroups.org
The choice of an appropriate preclinical model is critical for increasing the chances of successful drug development. researchgate.net Researchers carefully select models based on their advantages, limitations, and relevance to the specific research question and human pathophysiological conditions. researchgate.net Advances in areas like genetically engineered models and in vitro systems are contributing to the development of more sophisticated preclinical tools. taconic.com For instance, genetically engineered mouse models have significantly advanced the understanding of disease pathology and the evaluation of novel therapeutics. taconic.com Novel animal models are also being developed to study specific conditions, such as corneal endothelial dysfunction, to facilitate the evaluation of new therapies. amegroups.org
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
AI and ML are being applied to predict drug-target interactions and affinities, which is crucial for understanding how compounds like this compound might interact with intended and unintended targets. arxiv.org These computational methods can analyze complex relationships between drugs and targets that traditional methods may miss. arxiv.org Furthermore, AI is being explored for predicting clinical adverse events based on drug-target interactions, including off-target effects. nih.gov The use of AI and robotics in automated laboratories is also emerging to generate and analyze data more efficiently, further accelerating the discovery process. insilico.com
Q & A
Q. How can researchers leverage machine learning to predict this compound’s drug-drug interaction potential?
- Methodological Answer : Train neural networks on chemical descriptors (e.g., SMILES strings) and interaction databases (DrugBank, STRING). Validate predictions with in vitro cytochrome P450 inhibition assays. Prioritize high-risk combinations (e.g., with anticoagulants) for clinical testing .
Contradiction & Validation
Q. What frameworks guide the prioritization of conflicting hypotheses about this compound’s mechanism of action in arrhythmia management?
Q. Q. How should researchers validate conflicting in silico predictions of this compound’s cardiotoxicity risk?
- Methodological Answer : Compare predictions from QSAR models, molecular dynamics simulations, and human iPSC-derived cardiomyocyte assays. Use consensus scoring to identify high-confidence risks. Correlate findings with post-marketing surveillance data (FAERS) .
Cross-Disciplinary Approaches
Q. What methodologies enable the integration of this compound’s pharmacological data with real-world evidence (RWE) from electronic health records (EHRs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
